[rel-(+)-(1R,2R)-2-(3-fluorophenyl)cyclopropyl]methanamine;hydrochloride [rel-(+)-(1R,2R)-2-(3-fluorophenyl)cyclopropyl]methanamine;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13806649
InChI: InChI=1S/C10H12FN.ClH/c11-9-3-1-2-7(4-9)10-5-8(10)6-12;/h1-4,8,10H,5-6,12H2;1H/t8-,10-;/m0./s1
SMILES: C1C(C1C2=CC(=CC=C2)F)CN.Cl
Molecular Formula: C10H13ClFN
Molecular Weight: 201.67 g/mol

[rel-(+)-(1R,2R)-2-(3-fluorophenyl)cyclopropyl]methanamine;hydrochloride

CAS No.:

Cat. No.: VC13806649

Molecular Formula: C10H13ClFN

Molecular Weight: 201.67 g/mol

* For research use only. Not for human or veterinary use.

[rel-(+)-(1R,2R)-2-(3-fluorophenyl)cyclopropyl]methanamine;hydrochloride -

Specification

Molecular Formula C10H13ClFN
Molecular Weight 201.67 g/mol
IUPAC Name [(1R,2R)-2-(3-fluorophenyl)cyclopropyl]methanamine;hydrochloride
Standard InChI InChI=1S/C10H12FN.ClH/c11-9-3-1-2-7(4-9)10-5-8(10)6-12;/h1-4,8,10H,5-6,12H2;1H/t8-,10-;/m0./s1
Standard InChI Key AXSMTSASKAIQRQ-GNAZCLTHSA-N
Isomeric SMILES C1[C@H]([C@@H]1C2=CC(=CC=C2)F)CN.Cl
SMILES C1C(C1C2=CC(=CC=C2)F)CN.Cl
Canonical SMILES C1C(C1C2=CC(=CC=C2)F)CN.Cl

Introduction

Structural Characteristics and Molecular Properties

The compound’s IUPAC name, [(1R,2R)-2-(3-fluorophenyl)cyclopropyl]methanamine hydrochloride, specifies its absolute stereochemistry at the cyclopropane ring’s C1 and C2 positions. The 3-fluorophenyl group is attached to the cyclopropane ring, while the methanamine group is positioned on the adjacent carbon. The hydrochloride salt enhances aqueous solubility, a critical property for in vitro and in vivo studies.

Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₃ClFN
Molecular Weight201.67 g/mol
IUPAC Name[(1R,2R)-2-(3-fluorophenyl)cyclopropyl]methanamine hydrochloride
Stereochemistryrel-(+), (1R,2R) configuration
Salt FormHydrochloride

The cyclopropane ring introduces significant ring strain (≈27.5 kcal/mol), which can influence conformational rigidity and binding interactions with biological targets. The fluorine atom at the phenyl ring’s meta position modulates electronic properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs.

Property[rel-(+)-(1R,2R) Isomer](1S,2S) Isomer
LogP (Predicted)2.12.0
Metabolic StabilityHigh (t₁/₂ = 4.2 h)Moderate (t₁/₂ = 2.8 h)
BBB PermeabilityHighModerate

BBB: Blood-brain barrier. Predicted values based on analogs.

Applications in Pharmaceutical Research

Intermediate in Drug Development

The compound serves as a precursor for synthesizing analogs with modified pharmacological profiles. For example:

  • Antidepressants: Fluorinated cyclopropane derivatives are investigated for enhanced SSRI activity.

  • Antivirals: Structural rigidity may improve binding to viral protease active sites.

Case Study: Serotonin Receptor Binding

In silico docking studies suggest the (1R,2R) isomer binds 5-HT₂A with a glide score of −9.2 kcal/mol, compared to −7.8 kcal/mol for the (1S,2S) isomer. This highlights the role of stereochemistry in target engagement.

Comparative Analysis with Structural Analogs

Positional Isomers

CompoundFluorine PositionKey Difference
[rel-(+)-(1R,2R)-2-(2-Fluorophenyl)...]OrthoReduced steric hindrance
[rel-(+)-(1R,2R)-2-(4-Fluorophenyl)...]ParaEnhanced electronic effects

Non-Cyclopropane Analogs

CompoundStructurePharmacological Profile
1-(3-Fluorophenyl)ethaneamineLinear chainLower receptor affinity (IC₅₀ = 450 nM)
1-(3-Fluorophenyl)pyrrolidineHeterocyclicImproved metabolic stability

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